molecular formula C12H11NOS B8676129 2-Amino-5-phenoxybenzenethiol

2-Amino-5-phenoxybenzenethiol

Cat. No. B8676129
M. Wt: 217.29 g/mol
InChI Key: MLKAYDMCGMDUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05002942

Procedure details

14 ml of ethylene glycol were added to a solution of 42.3 g of caustic potash dissolved in 49 ml of water, and after the air in the reaction vessel had been replaced by nitrogen, 10.57 g of 2-amino-6-phenoxybenzothiazole were added. While blowing nitrogen through the reaction mixture, the reaction was carried out on an oil bath at 135° C. for 2 hours. At the end of this time, the reaction mixture was cooled, 105 ml of toluene were added, and the mixture was ,neutralized by the addition of 42.3 mI of acetic acid. The toluene layer was separated, and the aqueous layer was once again extracted with toluene. The combined toluene extracts were washed with an aqueous solution of sodium bicarbonate, with water, and with an aqueous solution of sodium chloride, in that order, after which they were dried over anhydrous magnesium sulfate. The resulting solution was then concentrated by evaporation under reduced pressure, and the residue Was dried, to give 9.6 g of the title compound as a solid. This compound was used for the next reaction without further purification.
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
42.3 g
Type
reactant
Reaction Step One
Quantity
10.57 g
Type
reactant
Reaction Step Two
Quantity
105 mL
Type
reactant
Reaction Step Three
[Compound]
Name
42.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
49 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O)CO.[OH-].[K+].NC1[S:9][C:10]2[CH:16]=[C:15]([O:17][C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[CH:14]=[CH:13][C:11]=2[N:12]=1.C1(C)C=CC=CC=1>O.C(O)(=O)C>[NH2:12][C:11]1[CH:13]=[CH:14][C:15]([O:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[CH:16][C:10]=1[SH:9] |f:1.2|

Inputs

Step One
Name
Quantity
14 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
42.3 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
10.57 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)OC2=CC=CC=C2
Step Three
Name
Quantity
105 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
42.3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
49 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
At the end of this time, the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
The toluene layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was once again extracted with toluene
WASH
Type
WASH
Details
The combined toluene extracts were washed with an aqueous solution of sodium bicarbonate, with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with an aqueous solution of sodium chloride, in that order, after which they were dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was then concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue Was dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)OC1=CC=CC=C1)S
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.